9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)-
CAS No.: 71876-31-8
Cat. No.: VC17080192
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71876-31-8 |
|---|---|
| Molecular Formula | C17H16N2O4 |
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C17H16N2O4/c1-18-8-4-6-10(20)14-12(8)16(22)15-11(21)7-5-9(19(2)3)13(15)17(14)23/h4-7,18,20-21H,1-3H3 |
| Standard InChI Key | SSJVPACUWUOUBB-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N(C)C |
Introduction
Molecular Characteristics and Structural Analysis
Chemical Identity and Formula
The compound has the molecular formula C₁₇H₁₆N₂O₄ and a molecular weight of 312.32 g/mol. Its IUPAC name, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)anthracene-9,10-dione, reflects the positions of its functional groups: two hydroxyl groups at positions 4 and 8, a dimethylamino group at position 1, and a methylamino group at position 5. The anthracenedione core consists of three fused benzene rings with two ketone groups at positions 9 and 10, creating a planar, conjugated system .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 71876-31-8 | |
| Molecular Formula | C₁₇H₁₆N₂O₄ | |
| Molecular Weight | 312.32 g/mol | |
| InChI Key | SSJVPACUWUOUBB-UHFFFAOYSA-N | |
| Canonical SMILES | CNC1=C2C(=C(C=C1)O)C(=O)C3=C... |
Substituent Effects on Reactivity
The electron-donating dimethylamino (-N(CH₃)₂) and methylamino (-NHCH₃) groups enhance the compound’s solubility in polar solvents compared to unsubstituted anthraquinones. The hydroxyl groups at positions 4 and 8 facilitate hydrogen bonding, influencing crystallization behavior and intermolecular interactions . Quantum mechanical calculations predict that the amino groups increase electron density on the anthracenedione core, potentially altering redox properties and UV-Vis absorption spectra .
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis route for this compound is documented, anthraquinone derivatives are typically synthesized via:
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Friedel-Crafts Acylation: Introducing acyl groups to anthracene followed by oxidation.
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Nucleophilic Aromatic Substitution: Reacting halogenated anthraquinones with amines or hydroxyl groups under controlled conditions .
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling to install amino groups .
Challenges include regioselective functionalization at positions 1, 4, 5, and 8, which requires precise temperature and catalyst control to avoid side reactions.
Purification and Characterization
Post-synthesis purification likely involves column chromatography or recrystallization using ethanol-water mixtures . Characterization methods include:
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Mass Spectrometry: To confirm molecular weight (312.32 g/mol).
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NMR Spectroscopy: For verifying substituent positions and purity .
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X-ray Diffraction: To resolve crystal structure and hydrogen-bonding networks .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies are lacking, but similar aminoanthraquinones degrade under UV light via photooxidation of the amino groups .
Table 2: Comparative Properties with Parent Anthraquinone
| Property | 9,10-Anthracenedione Derivative | 9,10-Anthraquinone |
|---|---|---|
| Molecular Weight | 312.32 g/mol | 208.21 g/mol |
| Solubility in Water | <0.1 mg/mL | 3 × 10⁻⁷ g/100 mL |
| Melting Point | Not reported | 286°C |
Spectroscopic Features
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UV-Vis: Expected λₘₐₓ ~480 nm due to extended conjugation and charge-transfer transitions .
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Fluorescence: Potential emission in the red region (600–700 nm), useful for imaging applications .
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective methods to improve yield and purity.
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Biological Screening: Evaluate anticancer and antimicrobial efficacy in vitro.
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Environmental Impact: Assess biodegradation pathways and bioaccumulation potential.
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